molecular formula C12H12INO B13961192 1-Methoxy-4-phenylpyridinium iodide CAS No. 63467-34-5

1-Methoxy-4-phenylpyridinium iodide

Cat. No.: B13961192
CAS No.: 63467-34-5
M. Wt: 313.13 g/mol
InChI Key: STKHLBWQKSAUEB-UHFFFAOYSA-M
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Description

1-Methoxy-4-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12INO It is a pyridinium salt, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylpyridinium iodide can be synthesized through the monoalkylation of N-methoxypyridinium salts with alkyl radicals. This reaction can be carried out using alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates. The reaction proceeds under neutral conditions, meaning no acid is needed to activate the heterocycle, and no external oxidant is required .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-phenylpyridinium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it may act as an electron donor.

    Reduction: It can also undergo reduction reactions, where it accepts electrons.

    Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce various reduced pyridinium compounds.

Scientific Research Applications

1-Methoxy-4-phenylpyridinium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Methoxy-4-phenylpyridinium iodide exerts its effects involves its reactivity towards radicals and nucleophiles. The compound’s structure allows it to participate in homolytic aromatic substitution reactions, where it can form stable radical intermediates. These intermediates can then undergo further reactions to produce various products .

Properties

CAS No.

63467-34-5

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

1-methoxy-4-phenylpyridin-1-ium;iodide

InChI

InChI=1S/C12H12NO.HI/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

STKHLBWQKSAUEB-UHFFFAOYSA-M

Canonical SMILES

CO[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

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